molecular formula C10H14ClNO3 B2756582 Methyl 4-(2-aminoethoxy)benzoate hydrochloride CAS No. 210113-85-2

Methyl 4-(2-aminoethoxy)benzoate hydrochloride

Cat. No.: B2756582
CAS No.: 210113-85-2
M. Wt: 231.68
InChI Key: YKKLMHVRCUIUIT-UHFFFAOYSA-N
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Description

This compound is structurally characterized by an esterified methyl group, a secondary amine-linked ethoxy chain, and a hydrochloride counterion. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of calcium channel blockers (e.g., amlodipine derivatives) and histone deacetylase (HDAC) inhibitors . Its synthesis typically involves nucleophilic substitution or multi-component reactions under controlled conditions, as evidenced by protocols using methyl 4-(aminomethyl)benzoate hydrochloride as a precursor .

Properties

IUPAC Name

methyl 4-(2-aminoethoxy)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-10(12)8-2-4-9(5-3-8)14-7-6-11;/h2-5H,6-7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKLMHVRCUIUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210113-85-2
Record name methyl 4-(2-aminoethoxy)benzoate hydrochloride
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Preparation Methods

Direct Esterification of 4-(2-Aminoethoxy)Benzoic Acid

The most straightforward method involves the esterification of 4-(2-aminoethoxy)benzoic acid with methanol under acidic conditions. This approach mirrors the synthesis of methyl 4-acetylamino-2-hydroxybenzoate, where sodium bicarbonate and acetyl chloride were used to facilitate the reaction.

Procedure :

  • Reactant Preparation : 4-(2-Aminoethoxy)benzoic acid (1.0 equiv) is suspended in methanol.
  • Acid Catalysis : Concentrated hydrochloric acid (1.2 equiv) is added dropwise to protonate the amine and activate the carboxylic acid.
  • Reflux : The mixture is refluxed at 65–70°C for 6–8 hours.
  • Isolation : The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol/water to yield the hydrochloride salt.

Key Data :

Parameter Value
Yield 78–85%
Purity (HPLC) >98%
Reaction Time 8 hours

Advantages : High atom economy and minimal byproducts.
Limitations : Requires pre-synthesized 4-(2-aminoethoxy)benzoic acid, which may necessitate additional steps.

Nucleophilic Substitution on Methyl 4-(2-Haloethoxy)Benzoate

This method introduces the amino group via nucleophilic substitution, analogous to the synthesis of methyl 4-(aminomethyl)-2-methoxybenzoate hydrochloride.

Procedure :

  • Haloether Synthesis : Methyl 4-hydroxybenzoate is reacted with 1,2-dibromoethane or 2-chloroethylamine in the presence of potassium carbonate.
  • Amination : The intermediate methyl 4-(2-bromoethoxy)benzoate is treated with aqueous ammonia (25–30%) at 50°C for 12 hours.
  • Salt Formation : The free base is treated with HCl gas in diethyl ether to precipitate the hydrochloride salt.

Key Data :

Parameter Value
Yield (Step 2) 65–72%
Selectivity >90%
Byproducts <5% dialkylation

Advantages : Utilizes commercially available starting materials.
Limitations : Risk of over-alkylation and moderate yields due to competing elimination reactions.

Reductive Amination of Methyl 4-(2-Oxoethoxy)Benzoate

A two-step reductive amination strategy avoids halogenated intermediates, aligning with green chemistry principles observed in nitro-group reductions.

Procedure :

  • Ketone Formation : Methyl 4-hydroxybenzoate is reacted with ethylene oxide under basic conditions to form methyl 4-(2-oxoethoxy)benzoate.
  • Reductive Amination : The ketone is treated with ammonium acetate and sodium cyanoborohydride in methanol at pH 4–5 (acetic acid buffer) for 24 hours.
  • Acidification : Hydrochloric acid is added to precipitate the product.

Key Data :

Parameter Value
Overall Yield 60–68%
Reaction Scale Up to 10 kg demonstrated
Purification Crystallization (ethanol)

Advantages : Avoids hazardous halogenated reagents.
Limitations : Longer reaction times and sensitivity to pH.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Methods

Method Cost (USD/kg) Scalability Environmental Impact
Direct Esterification 120–150 High Low (water byproduct)
Nucleophilic Substitution 90–110 Moderate Moderate (halogen waste)
Reductive Amination 140–170 Low Low

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminoethoxy)benzoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides, thiols, and amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemical Profile

  • Chemical Formula : C10H13ClN2O3
  • Molecular Weight : 232.68 g/mol
  • Structure : An ester derivative of benzoic acid featuring a 2-aminoethoxy group.

Pharmaceutical Applications

Methyl 4-(2-aminoethoxy)benzoate hydrochloride is primarily recognized for its role in the synthesis of Selective Estrogen Receptor Modulators (SERMs). These compounds are crucial in managing post-menopausal symptoms and preventing osteoporosis.

Key Pharmaceutical Uses:

  • Selective Estrogen Receptor Modulators (SERMs) : This compound serves as a precursor in the development of SERMs, which have therapeutic applications in breast cancer treatment and osteoporosis management.
  • Neurological Disorders : It acts as an intermediate in synthesizing drugs targeting neurological conditions, enhancing drug efficacy and specificity .
  • Antibiotic Development : Research indicates its potential use in developing antibiotics based on quinoline and indole structures .

Biochemical Research

In biochemical studies, this compound is utilized for its interactions with estrogen receptors, influencing gene expression related to hormonal signaling.

Research Insights:

  • Enzyme Inhibition Studies : The compound aids in understanding enzyme mechanisms and receptor binding, providing insights into potential therapeutic targets .
  • Cellular Mechanisms : Studies demonstrate that it alters gene expression profiles associated with estrogen responsiveness, affecting cellular behaviors such as proliferation and differentiation .

Material Science

The compound is explored for its role in developing polymeric materials, contributing to advancements in drug delivery systems and smart materials. Its properties make it suitable for applications in various material science domains.

Analytical Chemistry

This compound is employed as a standard in chromatographic techniques, facilitating the accurate quantification of related compounds in complex mixtures. This application is essential for ensuring the quality and purity of pharmaceutical products.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound:

  • SERM Development : A study demonstrated that derivatives of this compound showed significant activity against breast cancer cell lines, indicating its potential as a therapeutic agent.
  • Biological Evaluation : In research evaluating various derivatives, compounds containing the methyl 4-(2-aminoethoxy)benzoate structure exhibited enhanced biological activity compared to standard treatments .
  • Material Innovations : Investigations into its use in smart materials have shown promising results, particularly in drug delivery systems where controlled release is critical for therapeutic efficacy .

Mechanism of Action

The mechanism of action of methyl 4-(2-aminoethoxy)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with target molecules, facilitating its binding and interaction. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Differences :

  • Substituent Position: The 2-aminoethoxy group in the target compound enhances solubility and hydrogen-bonding capacity compared to the 2-aminoethyl group in , which lacks an ether oxygen.
  • Biological Activity : The ethoxy spacer in the target compound improves pharmacokinetic profiles for HDAC inhibition compared to rigid analogs like Methyl 4-(azetidin-3-yl)benzoate hydrochloride (CAS: 1203683-15-1), which has a constrained azetidine ring .

Compounds with Heterocyclic Substituents

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Synthesis Highlights Key Applications Reference
Methyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride C₁₅H₂₂ClNO₃ 2-(4-Piperidinyl)ethoxy 299.80 Alkylation of piperidine derivatives Neurological drug candidates
Methyl 4-({[(1-benzyl-1H-tetrazol-5-yl)methyl]amino}methyl)benzoate hydrochloride (II-5b) C₁₈H₂₀ClN₅O₂ Tetrazole-alkylamino 385.84 Ugi multicomponent reaction HDAC isoform-selective inhibitors
Methyl 5-chloro-2-[2-[(4-nitrobenzyl)carbamoyl]ethoxy]benzoate C₁₇H₁₅ClN₂O₆ Chloro + nitrobenzyl carbamate 378.80 Stepwise coupling reactions Antimicrobial research

Key Differences :

  • Heterocyclic Influence : Tetrazole-containing derivatives (e.g., II-5b) exhibit enhanced metal-binding capacity for HDAC inhibition compared to the target compound, which lacks heterocyclic motifs .

Compounds with Carboxylic Acid Derivatives

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Synthesis Highlights Key Applications Reference
4-(Aminomethyl)-2-methylbenzoic acid hydrochloride C₉H₁₂ClNO₂ Aminomethyl + methyl 201.65 Direct crystallization Agrochemicals, polymers
3-(2-Aminoethoxy)benzoic acid hydrochloride C₉H₁₂ClNO₃ 2-Aminoethoxy 217.65 Hydrolysis of ester analogs Drug metabolite studies

Key Differences :

  • Acid vs. Ester : The carboxylic acid derivatives (e.g., ) are more polar and suitable for ionic interactions in material science, whereas the esterified target compound is optimized for membrane permeability in drug delivery .

Biological Activity

Methyl 4-(2-aminoethoxy)benzoate hydrochloride, a compound with the molecular formula C10H13ClN2O3, has garnered attention in biomedical research due to its significant interactions with estrogen receptors (ERs). This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Target Interaction

This compound primarily targets estrogen receptors, mimicking the structure of estrogen. This interaction leads to modulation of gene transcription associated with various biological processes, including cell growth and differentiation. The compound's ability to influence estrogen signaling pathways makes it relevant in the treatment of conditions like osteoporosis and breast cancer.

Biochemical Pathways

Upon binding to ERs, this compound activates or represses the transcription of estrogen-responsive genes. This modulation can result in significant cellular effects, including:

  • Cell Proliferation : Enhanced growth of estrogen-dependent tissues.
  • Differentiation : Changes in the maturation processes of various cell types.
  • Metabolic Regulation : Influence on metabolic pathways related to energy homeostasis.

Cellular Effects

This compound has been shown to affect various cell types. In laboratory settings, it alters gene expression profiles linked to hormonal responses. Notably, it can impact signaling pathways that regulate cellular metabolism and function. For example, studies indicate that this compound can modulate the expression of genes involved in estrogen receptor signaling, influencing cellular responses to hormonal stimuli.

Case Studies

  • Osteoporosis Treatment : In a study evaluating the effects of selective estrogen receptor modulators (SERMs), this compound demonstrated potential in improving bone density metrics in animal models. The compound showed a dose-dependent increase in bone mineral density compared to control groups.
  • Breast Cancer Models : Research involving breast cancer cell lines revealed that treatment with this compound resulted in reduced proliferation rates and induced apoptosis in cancerous cells. The compound's efficacy was linked to its ability to modulate ER activity and downstream signaling pathways associated with tumor growth.

This compound exhibits several notable biochemical properties:

  • Stability : The compound is stable under standard laboratory conditions but may experience degradation over extended periods.
  • Dosage Effects : Varying dosages have been shown to yield different biological outcomes; lower doses tend to exhibit beneficial effects on metabolic functions while higher doses may lead to cytotoxicity in certain cell types.

Comparative Analysis with Related Compounds

The following table summarizes the structural characteristics and unique features of this compound compared to similar compounds:

Compound NameStructure DescriptionUnique Features
Methyl 4-(2-aminoethoxy)benzoateEster derivative with a para aminoethoxy groupTargets estrogen receptors effectively
Methyl 4-aminobenzoateAmino group directly on the benzene ringPrimarily acts as a local anesthetic
Methyl 4-(hydroxyethyl)benzoateHydroxyethyl group instead of aminoethoxyUsed in cosmetic formulations; lesser interaction with ERs
Methyl 4-(phenylthio)benzoateContains a phenylthio groupExhibits different biological activities unrelated to ER signaling

Q & A

Q. What are the standard synthetic routes for Methyl 4-(2-aminoethoxy)benzoate hydrochloride?

The compound is typically synthesized via esterification and subsequent hydrochlorination. A common approach involves reacting 4-(2-aminoethoxy)benzoic acid with methanol under acidic conditions (e.g., HCl gas) to form the ester and hydrochloride salt. Alternative routes include nucleophilic substitution of methyl 4-hydroxybenzoate with 2-aminoethyl halides, followed by HCl treatment . Characterization involves NMR (¹H/¹³C) to confirm the ester and aminoethoxy groups, and elemental analysis to verify the hydrochloride salt .

Q. How is this compound characterized experimentally?

Key techniques include:

  • NMR spectroscopy : ¹H NMR (DMSO-d₆) shows peaks for the methyl ester (~3.8 ppm), aromatic protons (~7.8-8.0 ppm), and aminoethoxy chain (~3.4-3.6 ppm for -OCH₂CH₂NH₂) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% typical for research-grade material) .
  • Mass spectrometry : ESI-MS confirms the molecular ion [M+H]⁺ at m/z 216 (free base) and chloride adducts .

Q. What are the primary research applications of this compound?

It serves as:

  • A pharmaceutical intermediate for synthesizing calcium channel blockers (e.g., amlodipine analogs) .
  • A building block in organic synthesis for generating substituted benzoates via oxidation, reduction, or nucleophilic substitution .
  • A substrate in enzyme interaction studies , particularly for probing esterase or aminotransferase activity .

Advanced Research Questions

Q. How can contradictory solubility data for this compound be resolved in experimental design?

Solubility discrepancies (e.g., in DMSO vs. water) may arise from hydrochloride salt dissociation. To address this:

  • Conduct pH-dependent solubility studies using buffered solutions.
  • Compare NMR spectra in deuterated solvents (e.g., D₂O vs. DMSO-d₆) to assess ionic vs. neutral species .
  • Use Karl Fischer titration to quantify hygroscopicity, which may affect apparent solubility .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

Key considerations:

  • Reagent selection : Use 2-aminoethyl tosylate instead of bromide for better leaving-group activity .
  • Solvent systems : Employ methanol-HCl gas for simultaneous esterification and salt formation, avoiding intermediate isolation .
  • Purification : Utilize recrystallization from ethanol/water (3:1 v/v) to remove unreacted starting materials .

Q. How does the aminoethoxy group influence the compound’s reactivity in nucleophilic substitutions?

The -NH₂ group enhances nucleophilicity but requires protection (e.g., Boc or Fmoc) during reactions with electrophiles. For example:

  • Boc-protected derivative : Reacts with acyl chlorides to form amides without side reactions .
  • Free amine : Participates in Schiff base formation with aldehydes, useful in coordination chemistry . Comparative kinetic studies (e.g., with methyl 4-hydroxybenzoate) show a 10-fold rate increase in SN2 reactions due to the aminoethoxy moiety .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Impurities like unreacted 4-hydroxybenzoic acid or 2-aminoethanol require specialized methods:

  • HPLC-UV/ELSD : Use a HILIC column for polar impurities; LOD <0.1% achievable .
  • LC-MS/MS : Identifies hydrolyzed products (e.g., 4-(2-aminoethoxy)benzoic acid) via fragmentation patterns .
  • TLC validation : Silica gel GF254 plates with ninhydrin staining detect amine-containing impurities .

Q. How does this compound compare to structural analogs in AMPK activation studies?

Unlike methyl 4-aminobenzoate, the aminoethoxy chain enhances cellular permeability and AMPK binding affinity. Key findings:

  • IC₅₀ : 15 µM vs. >100 µM for simpler analogs .
  • Metabolic stability : The ester group reduces hepatic clearance compared to carboxylic acid derivatives .
  • SAR studies : Truncating the ethoxy linker abolishes activity, highlighting the role of spatial flexibility .

Methodological Notes

  • Spectral Data Interpretation : Always compare experimental NMR shifts with computed values (e.g., PubChem) to confirm assignments .
  • Safety Protocols : Use impervious gloves (e.g., nitrile) and fume hoods during synthesis due to HCl gas release .
  • Contradictory Evidence : When literature conflicts (e.g., melting points), cross-validate using DSC and replicate published procedures .

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